molecular formula C10H20N3OP B105879 1-[bis(aziridin-1-yl)phosphoryl]azepane CAS No. 18144-64-4

1-[bis(aziridin-1-yl)phosphoryl]azepane

Cat. No.: B105879
CAS No.: 18144-64-4
M. Wt: 229.26 g/mol
InChI Key: ZCBLIQKVTTZLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[bis(aziridin-1-yl)phosphoryl]azepane is a complex organophosphorus compound featuring a unique structure that includes aziridine and hexahydroazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexahydroazepinylbis(aziridinyl)phosphine oxide typically involves the reaction of aziridine with hexahydroazepine in the presence of a phosphine oxide precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for hexahydroazepinylbis(aziridinyl)phosphine oxide may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[bis(aziridin-1-yl)phosphoryl]azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine rings, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products: The major products formed from these reactions include various substituted derivatives of hexahydroazepinylbis(aziridinyl)phosphine oxide, which can have different functional groups attached to the aziridine rings.

Scientific Research Applications

1-[bis(aziridin-1-yl)phosphoryl]azepane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt cell membranes.

    Medicine: Research is ongoing to explore its use as a chemotherapeutic agent, particularly in targeting cancer cells.

    Industry: It is used in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of hexahydroazepinylbis(aziridinyl)phosphine oxide involves the interaction of its aziridine rings with biological molecules. The aziridine rings can undergo nucleophilic ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in the disruption of cellular processes, making the compound effective as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

    Aziridine: A simpler compound with a three-membered ring structure, used in the synthesis of various organic molecules.

    Phosphine oxide: A class of compounds with a phosphorus-oxygen double bond, used as ligands in catalysis and as flame retardants.

    Hexahydroazepine: A seven-membered ring compound, used as a building block in organic synthesis.

Uniqueness: 1-[bis(aziridin-1-yl)phosphoryl]azepane is unique due to its combination of aziridine and hexahydroazepine rings, along with the presence of a phosphine oxide group

Properties

CAS No.

18144-64-4

Molecular Formula

C10H20N3OP

Molecular Weight

229.26 g/mol

IUPAC Name

1-[bis(aziridin-1-yl)phosphoryl]azepane

InChI

InChI=1S/C10H20N3OP/c14-15(12-7-8-12,13-9-10-13)11-5-3-1-2-4-6-11/h1-10H2

InChI Key

ZCBLIQKVTTZLAH-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)P(=O)(N2CC2)N3CC3

Canonical SMILES

C1CCCN(CC1)P(=O)(N2CC2)N3CC3

18144-64-4

Origin of Product

United States

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